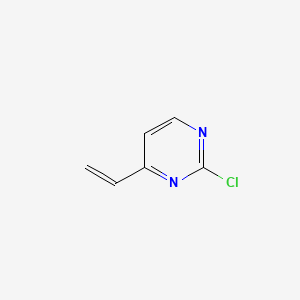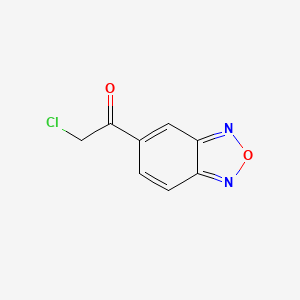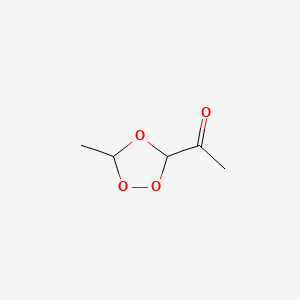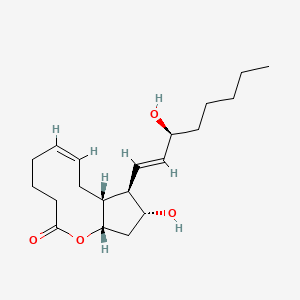![molecular formula C22H31ClN2O2S B593260 2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone;hydrochloride](/img/structure/B593260.png)
2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RU-SKI 43 hydrochloride is a potent and selective inhibitor of hedgehog acyltransferase (Hhat), with an IC50 value of 850 nM . This compound is known for its ability to inhibit the palmitoylation of Sonic Hedgehog N (ShhN) without affecting other acylation processes . RU-SKI 43 hydrochloride has shown significant anti-cancer activity, particularly in pancreatic cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RU-SKI 43 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route is proprietary and typically involves the use of various organic solvents and reagents under controlled conditions .
Industrial Production Methods: Industrial production of RU-SKI 43 hydrochloride is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: RU-SKI 43 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: Often carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of RU-SKI 43 hydrochloride with modified functional groups .
Scientific Research Applications
RU-SKI 43 hydrochloride has a wide range of applications in scientific research:
Biology: Employed in cell-based assays to investigate its impact on cell proliferation and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating cancers, particularly pancreatic cancer.
Industry: Utilized in the development of new drugs targeting the hedgehog signaling pathway.
Mechanism of Action
RU-SKI 43 hydrochloride exerts its effects by inhibiting hedgehog acyltransferase, which is responsible for the palmitoylation of Sonic Hedgehog N (ShhN). This inhibition leads to a reduction in Gli-1 activation through Smoothened-independent non-canonical signaling pathways. Additionally, RU-SKI 43 hydrochloride decreases the activity of the Akt and mTOR pathways, contributing to its anti-cancer effects.
Comparison with Similar Compounds
Cyclopamine: Another hedgehog pathway inhibitor, but it targets Smoothened rather than hedgehog acyltransferase.
Vismodegib: A Smoothened inhibitor used in the treatment of basal cell carcinoma.
Sonidegib: Similar to Vismodegib, it inhibits Smoothened and is used for treating advanced basal cell carcinoma.
Uniqueness of RU-SKI 43 Hydrochloride: RU-SKI 43 hydrochloride is unique in its selective inhibition of hedgehog acyltransferase, making it a valuable tool for studying the hedgehog signaling pathway independently of Smoothened. This specificity allows for more targeted research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S.ClH/c1-4-16(2)13-23-14-22(25)24-10-8-21-19(9-11-27-21)20(24)15-26-18-7-5-6-17(3)12-18;/h5-7,9,11-12,16,20,23H,4,8,10,13-15H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBKLHJLHRGJSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNCC(=O)N1CCC2=C(C1COC3=CC=CC(=C3)C)C=CS2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B593181.png)
![2-methyl-5-[3-(2-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]pyridine](/img/structure/B593183.png)





